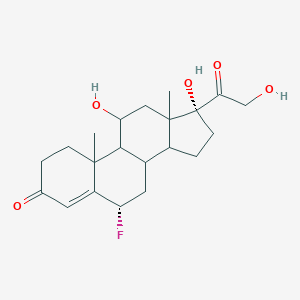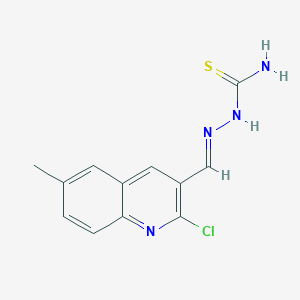
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, also known as HMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HMP has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic activities.
Mecanismo De Acción
The exact mechanism of action of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in lab experiments is its relatively low toxicity. This compound has been reported to have a low acute toxicity and is generally well-tolerated in animal models. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is the lack of information on its long-term toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer properties of this compound in different types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of this compound and identifying potential drug targets.
Métodos De Síntesis
The synthesis of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone can be achieved through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. The final product, this compound, is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic properties. One study investigated the anti-inflammatory effects of this compound in a rat model of acute lung injury. The results showed that this compound significantly reduced lung inflammation and oxidative stress. Another study reported that this compound inhibited the growth of human breast cancer cells in vitro and in vivo. Furthermore, this compound has been shown to possess anti-diabetic activity by improving glucose tolerance and insulin sensitivity in diabetic mice.
Propiedades
Número CAS |
68430-93-3 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(2-hydroxy-5-methylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-16(20)15(9-12)17(21)13-10-18-19(11-13)14-5-3-2-4-6-14/h2-11,20H,1H3 |
Clave InChI |
VYXJMOPDZFQVSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)